molecular formula C22H21BrN4O2S B2484231 N-(2-(1H-indol-3-yl)ethyl)-4-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide CAS No. 422287-96-5

N-(2-(1H-indol-3-yl)ethyl)-4-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide

Cat. No. B2484231
CAS RN: 422287-96-5
M. Wt: 485.4
InChI Key: YGDDPHIIONBHAZ-UHFFFAOYSA-N
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Description

N-(2-(1H-indol-3-yl)ethyl)-4-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide is a useful research compound. Its molecular formula is C22H21BrN4O2S and its molecular weight is 485.4. The purity is usually 95%.
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Scientific Research Applications

Antioxidant Capacity and Reaction Pathways

Antioxidants play a crucial role in combating oxidative stress in biological systems, and the structural complexity of "N-(2-(1H-indol-3-yl)ethyl)-4-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide" suggests potential for antioxidant activity. Ilyasov et al. (2020) discuss the ABTS/PP decolorization assay, highlighting the importance of understanding reaction pathways in evaluating antioxidant capacity. This insight is valuable for compounds with potential antioxidative properties, as it can guide the design of experiments to assess their efficacy (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Central Nervous System (CNS) Applications

Compounds with heterocyclic structures, similar to the one , are extensively studied for their potential CNS applications. Saganuwan (2017) provides a comprehensive review of functional chemical groups likely to serve as lead molecules for synthesizing compounds with CNS activity. This research underscores the potential of complex heterocyclic compounds in developing treatments for CNS disorders, suggesting a research avenue for the specific compound (Saganuwan, 2017).

Synthesis and Medicinal Chemistry

The complex structure of "this compound" suggests its synthesis involves multiple steps, potentially including Fischer synthesis for indole derivatives. Fusco and Sannicolo (1978) review the Fischer synthesis of indoles from arylhydrazones, a methodology that could be relevant for synthesizing or modifying compounds with similar structural features (Fusco & Sannicolo, 1978).

Potential for Novel Drug Development

The therapeutic potential of complex molecules, particularly those acting on the CNS, is of high interest. Hargaden and Guiry (2009) highlight the role of oxazoline-containing ligands in asymmetric catalysis, a methodological aspect that could be relevant for the synthesis of chiral centers in drugs derived from or related to "this compound" (Hargaden & Guiry, 2009).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-(1H-indol-3-yl)ethyl)-4-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide involves the reaction of 2-(1H-indol-3-yl)ethanamine with 6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazoline-3-carboxylic acid, followed by the addition of butanoyl chloride to form the final product.", "Starting Materials": [ "2-(1H-indol-3-yl)ethanamine", "6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazoline-3-carboxylic acid", "butanoyl chloride", "diethyl ether", "triethylamine", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Dissolve 2-(1H-indol-3-yl)ethanamine (1.0 equiv) in diethyl ether and add triethylamine (1.1 equiv) dropwise. Stir the mixture at room temperature for 30 minutes.", "Step 2: Add 6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazoline-3-carboxylic acid (1.0 equiv) to the reaction mixture and stir at room temperature for 2 hours.", "Step 3: Add butanoyl chloride (1.1 equiv) dropwise to the reaction mixture and stir at room temperature for 2 hours.", "Step 4: Add a solution of sodium bicarbonate in water to the reaction mixture to neutralize the excess acid. Extract the product with diethyl ether and wash the organic layer with water.", "Step 5: Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.", "Step 6: Purify the crude product by column chromatography using a mixture of diethyl ether and hexane as the eluent.", "Step 7: Recrystallize the purified product from a mixture of diethyl ether and hexane to obtain the final product as a white solid." ] }

CAS RN

422287-96-5

Molecular Formula

C22H21BrN4O2S

Molecular Weight

485.4

IUPAC Name

4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]butanamide

InChI

InChI=1S/C22H21BrN4O2S/c23-15-7-8-19-17(12-15)21(29)27(22(30)26-19)11-3-6-20(28)24-10-9-14-13-25-18-5-2-1-4-16(14)18/h1-2,4-5,7-8,12-13,25H,3,6,9-11H2,(H,24,28)(H,26,30)

InChI Key

YGDDPHIIONBHAZ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCCN3C(=O)C4=C(C=CC(=C4)Br)NC3=S

solubility

not available

Origin of Product

United States

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